4-Bromo-3-fluoro-2-methylphenol
Overview
Description
4-Bromo-3-fluoro-2-methylphenol is a phenolic organic compound . It is used as a fluorine-containing organic intermediate and can be used for the synthesis of medicines, pesticides, dyes, etc .
Synthesis Analysis
The synthesis of 4-Bromo-3-fluoro-2-methylphenol can be achieved through several laboratory methods. One such method involves the total synthesis of 3-methylcalix arene . Another method involves the rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement .Molecular Structure Analysis
The molecular structure of 4-Bromo-3-fluoro-2-methylphenol is represented by the formula C7H6BrFO . The InChI code for this compound is 1S/C7H6BrFO/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3 .Chemical Reactions Analysis
4-Bromo-3-fluoro-2-methylphenol participates in various chemical reactions. For instance, it participates in the total synthesis of 3-methylcalix arene . It also shows photoactivity in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .Physical And Chemical Properties Analysis
4-Bromo-3-fluoro-2-methylphenol has a molecular weight of 205.03 . It is a solid or semi-solid or liquid at room temperature . It has a density of 1.6±0.1 g/cm3 and a boiling point of 243.4±35.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Chemical Reactions
4-Bromo-3-fluoro-2-methylphenol serves as a precursor in the synthesis of complex molecules and intermediates in organic chemistry. For instance, it participates in the formation of 4-halo-4-nitrocyclohexa-2,5-dienones upon nitration, revealing its reactivity and potential in generating novel organic compounds with varied functionalities (Clewley, Cross, Fischer, & Henderson, 1989). Furthermore, derivatives of 4-bromo-3-fluoro-2-methylphenol have been utilized in the study of photolysis reactions, providing insights into the photodissociation processes of substituted phenols (King, Devine, Nix, Kelly, & Ashfold, 2008).
Analytical and Environmental Applications
In the environmental sciences, brominated and fluorinated phenols, including 4-bromo-3-fluoro-2-methylphenol, are examined for their behavior and transformation in ecosystems. Studies have explored the anaerobic degradation pathways of halogenated phenols, highlighting the compound's role in understanding environmental pollutants' fate (Londry & Fedorak, 1993).
Material Science and Engineering
In material science, halogenated phenols are used to synthesize and modify the properties of advanced materials. For example, the synthesis and copolymerization of novel halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates demonstrate the use of halogenated phenols in developing new polymeric materials with potential applications in electronics, coatings, and biomedical devices (Hussain et al., 2019).
Safety And Hazards
4-Bromo-3-fluoro-2-methylphenol is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, contact with skin and eyes, and to wear personal protective equipment .
Relevant Papers The paper titled “Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate” discusses the synthesis and structure of a novel ortho-fluoroazobenzene, which is related to 4-Bromo-3-fluoro-2-methylphenol .
properties
IUPAC Name |
4-bromo-3-fluoro-2-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOINEAWTTLAFEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluoro-2-methylphenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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